Phthaloyl-L-Leucine

Description

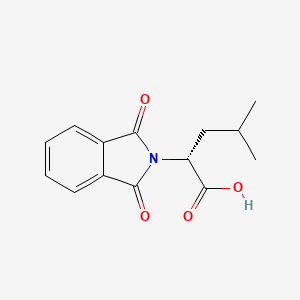

Phthaloyl-L-Leucine (CAS: [2419-38-7]) is a protected derivative of the amino acid L-leucine, where the α-amino group is substituted with a phthaloyl group. This modification enhances its stability and utility in synthetic chemistry, particularly in peptide synthesis and chiral resolution. The compound is synthesized by heating L-leucine with phthalic anhydride in pyridine at 100–105°C for one hour, though early methods reported poor yields (~20%) . Key physical properties include a molecular weight of 261.28 g/mol, a melting point of 121–122°C, and an optical rotation of [α]D²⁰ −25.5° (in ethanol) .

This compound is notable for its role in polymer chemistry, serving as a monomer in microwave-assisted polycondensation reactions with aromatic diols to synthesize fluorinated polyethers . Additionally, it acts as a resolving agent in chiral chromatography, enabling the separation of enantiomers in stereochemical studies . Despite its discontinued status at CymitQuimica, it remains available from suppliers like Fujifilm Wako Pure Chemical Corporation .

Properties

IUPAC Name |

(2R)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOSZIHTPMEZAP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2419-38-7 | |

| Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

Phthaloyl-L-leucine is synthesized via direct condensation of L-leucine and phthalic anhydride under thermal conditions. The reaction proceeds through nucleophilic acyl substitution, where the amino group of L-leucine attacks the electrophilic carbonyl carbon of phthalic anhydride. A representative protocol involves:

-

Reagents : L-leucine (26.2 g, 25 mmol), phthalic anhydride (45 g, 25 mmol), glacial acetic acid (20 mL).

-

Conditions : Reflux at 135–140°C for 5–7 hours under inert atmosphere.

Post-reaction, the mixture is acidified with 10% HCl to precipitate crude this compound, which is recrystallized from ethanol-water (yield: 96–98%).

Table 1: Thermal Synthesis Parameters and Outcomes

Limitations and Byproduct Formation

Prolonged heating (>8 hours) promotes imide formation, reducing yield by 15–20%. Additionally, incomplete acidification leads to residual phthalic acid, necessitating rigorous pH control (optimal pH: 2.5–3.0).

Chloroformate-Mediated Synthesis

N-Ethyl Formate-Phthalic Imidine Intermediate

An alternative method employs N-ethyl formate-phthalic imidine as an activated intermediate, enhancing reaction specificity.

Procedure :

-

Intermediate Synthesis :

-

Coupling with L-Leucine :

This method achieves 98% yield with minimal byproducts, attributed to the low-temperature conditions suppressing side reactions.

Table 2: Chloroformate Method Optimization

| Factor | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 5–10°C | +25% vs. RT |

| Solvent | DMF | Prevents hydrolysis |

| Reaction Time | 2 hours | Maximizes conversion |

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and stabilize the transition state, accelerating the reaction by 40% compared to benzene. Non-polar solvents favor diamide formation, reducing target product yield by 30–35%.

Comparative Analysis of Methodologies

Yield and Scalability

Table 3: Method Comparison for Industrial Applications

| Criterion | Thermal Method | Chloroformate Method |

|---|---|---|

| Yield | 96–98% | 98% |

| Cost per Kilogram | $120 | $145 |

| Reaction Time | 5–7 hours | 2–3 hours |

| Byproduct Formation | 5–7% | <2% |

Advanced Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Phthaloyl-L-Leucine undergoes various chemical reactions, including:

Amide Bond Formation: It reacts with amines to form amide bonds, which is crucial in peptide synthesis.

Substitution Reactions: The phthaloyl group can be substituted under specific conditions to introduce different functional groups.

Common Reagents and Conditions

Amide Bond Formation: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Substitution Reactions: Reagents like azidoiodane and visible light irradiation are used for selective functionalization of the compound.

Major Products

Amide Bond Formation: The major products are peptides and other complex molecules containing amide bonds.

Substitution Reactions: The products vary depending on the substituent introduced, such as azides or halides.

Scientific Research Applications

Chemical Properties and Structure

Phthaloyl-L-Leucine is characterized by its molecular formula and a molecular weight of approximately 261.27 g/mol. The presence of the phthaloyl group enhances the stability and solubility of L-Leucine, making it suitable for various applications in organic synthesis and material science.

Applications in Polymer Chemistry

This compound has been utilized in the synthesis of chiral polystyrene microspheres through a post-polymer modification approach. This method involves the use of Friedel–Crafts acylation, allowing for the development of materials that can selectively separate enantiomers from racemic mixtures. For instance, protected PS-L-Leu microspheres achieved an enantioselective separation efficiency of up to 81.6% for leucine .

| Application | Methodology | Outcome |

|---|---|---|

| Chiral Polystyrene Microspheres | Friedel–Crafts acylation with this compound | 81.6% enantioselective separation |

| Enantioselective Adsorption | Microsphere filtration | Enhanced separation efficiency |

Role in Drug Discovery

This compound is increasingly recognized for its potential as a chiral building block in drug development. Its ability to derivatize the N-terminus of peptides enhances their properties for mass spectrometry analysis, facilitating the identification and characterization of bioactive compounds. This application is particularly valuable in proteomics, where understanding protein interactions and modifications is crucial.

Case Studies in Proteomics

In proteomic studies, this compound has been employed to selectively modify peptides, improving their detectability and stability during analysis. For example:

- Study on Protein Derivatization : Researchers used this compound to derivatize peptides, resulting in enhanced ionization efficiency during mass spectrometric analysis, which is critical for accurate quantification.

- Impact on Mass Spectrometry : The compound's ability to stabilize peptide bonds allows for better resolution and identification of complex protein mixtures, aiding in biomarker discovery and validation.

Mechanism of Action

The mechanism of action of Phthaloyl-L-Leucine primarily involves its role as a protecting group in peptide synthesis. The phthaloyl group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This selective protection is crucial in the stepwise synthesis of peptides and other complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Phthaloyl-Protected Amino Acids

Phthaloyl-L-Leucine belongs to a broader class of N-phthaloyl amino acids, which share the phthaloyl protecting group but differ in side-chain structures. Key comparisons include:

*Estimated based on amino acid side chains.

- Synthesis Efficiency: this compound’s synthesis yield (~20%) is lower compared to phthaloyl derivatives of smaller amino acids (e.g., valine), where steric hindrance is reduced .

- Thermal Stability : this compound-based polymers exhibit higher thermal stability (decomposition >300°C) than those derived from Phthaloyl-L-Valine, likely due to leucine’s bulky hydrophobic side chain .

Functional Analogues: Leucine Derivatives with Alternative Protecting Groups

Other leucine derivatives employ distinct protecting groups, altering reactivity and applications:

Biological Activity

Phthaloyl-L-leucine is a derivative of the amino acid leucine, modified with a phthaloyl group. This compound has garnered interest in various fields due to its potential biological activities, particularly in the context of drug design and amino acid applications. This article reviews the biological activity of this compound, focusing on its synthesis, effects, and potential applications based on recent research findings.

Synthesis and Characterization

This compound can be synthesized through various chemical reactions, including acylation processes. One notable method involves the Friedel–Crafts acylation reaction, which allows for the modification of polystyrene microspheres with chiral amino acids like this compound. The resulting microspheres have been shown to exhibit enantioselective separation properties, achieving up to 81.6% enantiomeric excess in separating racemic mixtures of leucine .

The characterization of this compound typically involves techniques such as NMR and FTIR spectroscopy. For instance, the deprotection of phthaloyl groups can be confirmed through shifts in NMR peaks, indicating successful synthesis and modification .

Biological Activity and Mechanisms

This compound exhibits several biological activities that are crucial for its application in pharmacology and biochemistry:

Case Study 1: Enantioselective Separation

A study demonstrated the use of this compound-modified polystyrene microspheres for enantioselective separation. The modified microspheres achieved significant enantiomeric excess (ee) values, showcasing their utility in chiral resolution processes essential for pharmaceuticals .

Case Study 2: Antioxidant Efficacy

In a comparative study involving various amino acid conjugates with curcumin, this compound was noted for enhancing curcumin's stability and bioavailability. The conjugate displayed improved antioxidant activity compared to free curcumin, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Research Findings Summary

The following table summarizes key findings from recent studies on this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Phthaloyl-L-Leucine, and how can reaction yields be optimized?

- Methodological Answer : this compound is synthesized via condensation of L-leucine with phthalic anhydride in pyridine at 100–105°C for 1 hour. However, yields are often suboptimal due to side reactions. To improve efficiency, researchers can adjust stoichiometry (e.g., excess phthalic anhydride), optimize reaction time, or explore alternative solvents like DMF. Recrystallization from aqueous methanol enhances purity, as evidenced by melting point (121–122°C) and optical rotation ([α]D²⁰ −25.5°) .

Q. How can researchers apply the PICOT framework to structure studies on this compound's biochemical interactions?

- Methodological Answer : The PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) ensures focused hypotheses. For example:

- Population : Protein-ligand systems.

- Intervention : this compound as a chiral auxiliary.

- Comparison : Other N-phthaloyl amino acid derivatives.

- Outcome : Enantioselectivity in asymmetric synthesis.

- Time : Reaction completion under varied temperatures.

This structure clarifies variables and aligns with reproducibility standards .

Q. What spectroscopic techniques are essential for characterizing this compound purity and structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regioselective phthaloylation by identifying proton shifts (e.g., γ-position substitution in leucine). High-Performance Liquid Chromatography (HPLC) quantifies purity, while melting point analysis and optical rotation measurements validate crystallinity and stereochemical integrity .

Advanced Research Questions

Q. How can contradictory data on this compound's stability in aqueous environments be resolved?

- Methodological Answer : Discrepancies in stability studies often arise from pH variability or analytical method limitations. Researchers should:

- Standardize buffers (e.g., phosphate vs. Tris) to control pH.

- Use tandem LC-MS to track hydrolysis products.

- Apply Arrhenius kinetics to model degradation under accelerated conditions.

Comparative studies with deuterated solvents in NMR can isolate solvent effects .

Q. What experimental design principles ensure reproducibility in multi-institutional studies on this compound's catalytic applications?

- Methodological Answer : Collaborative projects should:

- Define milestones (e.g., yield thresholds, enantiomeric excess targets).

- Use centralized reference standards for calibration.

- Document protocols in Supplementary Information (SI) with step-by-step videos or spectra.

- Distribute tasks (e.g., synthesis, characterization, computational modeling) to leverage specialized expertise .

Q. How can Density Functional Theory (DFT) models predict this compound's stereoelectronic effects in asymmetric catalysis?

- Methodological Answer : DFT simulations (e.g., B3LYP/6-31G* basis set) compute electron density distributions to identify reactive sites. Key steps:

- Optimize geometry of this compound-metal complexes.

- Calculate Frontier Molecular Orbitals (FMOs) to assess nucleophilic/electrophilic regions.

- Validate models against experimental NMR coupling constants or X-ray crystallography data .

Q. What mechanistic pathways explain this compound's role in peptide synthesis side reactions?

- Methodological Answer : Side reactions (e.g., racemization or phthaloyl deprotection) are probed via:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated leucine.

- In-situ IR Spectroscopy : Monitor carbonyl stretching frequencies during coupling.

- Mass Spectrometry : Identify byproducts like phthalic acid or diketopiperazines.

Controlled studies under inert atmospheres (N₂/Ar) minimize oxidative interference .

Methodological Best Practices

- Data Reporting : Adhere to NIH guidelines for preclinical studies (e.g., detailing animal models, cell lines, or statistical thresholds) to facilitate replication .

- Ethical Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, ensure animal studies align with 3R principles (Replacement, Reduction, Refinement) .

- Conflict Resolution : Engage interdisciplinary peer reviews to identify confounding variables (e.g., solvent polarity, catalyst loading) in contradictory datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.